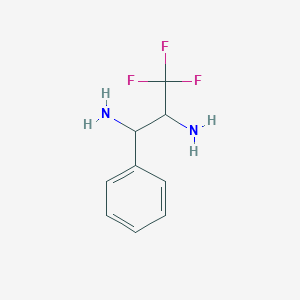
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine is an organic compound with the molecular formula C9H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenylpropane backbone, which includes two amine groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-phenylpropane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3,3-trifluoro-1-phenylpropane-1,2-dione.
Reduction: The dione is then reduced to the corresponding diol using a reducing agent such as sodium borohydride.
Amination: The diol is subsequently converted to the diamine through an amination reaction, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-phenylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate specific biological pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-1-phenylpropane-1,2-dione
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 3,3,3-Trifluoro-1-phenylpropane-1,2-diol
Uniqueness
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine is unique due to the presence of both amine groups and the trifluoromethyl group, which imparts distinct chemical and biological properties
Biological Activity
3,3,3-Trifluoro-1-phenylpropane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The incorporation of trifluoromethyl groups in organic molecules often enhances their pharmacological properties. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
This compound possesses a unique trifluoromethyl group that can influence its interaction with biological systems. Its molecular formula is C9H10F3N2, and it features a phenyl group attached to a propane backbone with two amine functionalities.
Biological Activity Overview
The biological activities of 1,2-diamines, including this compound, have been widely studied. These compounds are known for their roles in various therapeutic areas including anticancer, antimicrobial, and enzyme inhibition effects.
Anticancer Activity
Research indicates that diamines can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of synthesized compounds similar to this compound against MCF-7 (human breast cancer) cells using the MTT assay, it was found that compounds with structural similarities demonstrated notable cytotoxicity with low toxicity to normal cells .
Table 1: Cytotoxic Activity of Related Compounds
Note : TBD indicates that specific IC50 values for this compound were not directly available but are anticipated based on structural activity relationships.
The mechanism by which 1,2-diamines exert their biological effects often involves their interaction with cellular receptors or enzymes. The presence of the trifluoromethyl group can enhance lipophilicity and alter binding affinities to target proteins.
Case Studies
Several studies have explored the biological implications of similar diamines:
- Study on P-Glycoprotein Modulation : A study evaluated the ability of certain diamines to modulate P-glycoprotein (P-gp) efflux in drug-resistant cancer cells. Although specific results for this compound were not highlighted in this particular study , related compounds showed varying degrees of modulation which could be extrapolated to infer potential activity.
- Antimicrobial Activity : Research into related compounds has indicated that several diamines possess antimicrobial properties. The structural characteristics that enhance these activities may also apply to this compound.
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8H,13-14H2 |
InChI Key |
VFHLHVFEVZICPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















